molecular formula C20H26N2O3 B5172838 3-[1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine

3-[1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine

Cat. No.: B5172838
M. Wt: 342.4 g/mol
InChI Key: NTDRGWTXPLNWEF-UHFFFAOYSA-N
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Description

3-[1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a trimethoxyphenyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine typically involves multiple steps. One common method includes the alkylation of 3,4,5-trimethoxybenzyl chloride with piperidine, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular functions and induction of apoptosis in cancer cells. Additionally, the compound may interact with neurotransmitter receptors, influencing neurological processes.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.

Uniqueness

3-[1-[(3,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine is unique due to its combination of a piperidine ring and a pyridine ring, which may confer distinct bioactive properties compared to other trimethoxyphenyl-containing compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

3-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-23-18-11-15(12-19(24-2)20(18)25-3)14-22-10-5-4-8-17(22)16-7-6-9-21-13-16/h6-7,9,11-13,17H,4-5,8,10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDRGWTXPLNWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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